molecular formula C11H12N2O3 B8461258 1-(2-methoxyethyl)-5-nitro-1H-indole

1-(2-methoxyethyl)-5-nitro-1H-indole

Cat. No.: B8461258
M. Wt: 220.22 g/mol
InChI Key: HCCCBJGDIFYMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-nitroindole

InChI

InChI=1S/C11H12N2O3/c1-16-7-6-12-5-4-9-8-10(13(14)15)2-3-11(9)12/h2-5,8H,6-7H2,1H3

InChI Key

HCCCBJGDIFYMHZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-nitroindole (3.5 g; 21.6 mmol) in DMF (100 ml) was added Cs2CO3 (13.9 g; 42.6 mmol). The mixture thus obtained was stirred 1 h hour at room temperature then 1-bromo-2-methoxyethane (5.9 g; 42.6 mmol) was added dropwise. The resulting mixture was heated to 120° C. under stirring for 4 hours. After cooling, the mixture was poured into water (500 ml) and the crude product was filtered, dried under vacuum to give 1-(2-methoxyethyl)-5-nitro-1H-indole which was used in the following reaction without any further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
13.9 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step One
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5.9 g
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reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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